左旋洛芬酒石酸盐
描述
左旋洛芬酒石酸盐,也称为17-烯丙基吗啡烷-3-醇酒石酸盐,是一种属于吗啡烷族的阿片类药物调节剂。它用作阿片类镇痛药和阿片类拮抗剂/解毒剂。 左旋洛芬酒石酸盐作为μ-阿片受体的拮抗剂和κ-阿片受体的激动剂,使它能够阻断强效药物如吗啡的作用,同时产生镇痛作用 .
科学研究应用
左旋洛芬酒石酸盐具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和研究的试剂。
生物学: 研究其对阿片受体的影响及其潜在的治疗应用。
医学: 用于逆转阿片类药物引起的呼吸抑制,以及与其他阿片类镇痛药联合使用作为镇痛剂。
工业: 用于生产药物制剂,以及作为分析化学中的标准物质 .
作用机制
左旋洛芬酒石酸盐通过与相同的受体位点竞争来拮抗阿片类药物的作用,从而发挥作用。它与μ-阿片受体和尼古丁乙酰胆碱受体α2/α3结合。这种结合阻止或逆转阿片类药物的作用,包括呼吸抑制、镇静和低血压。 此外,它可以逆转激动剂-拮抗剂如喷他佐辛的精神病和心烦意乱的作用 .
生化分析
Biochemical Properties
Levallorphan tartrate interacts with the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 . It acts as an antagonist of the μ-opioid receptor (MOR) and as an agonist of the κ-opioid receptor (KOR) .
Cellular Effects
Levallorphan tartrate is used to treat drug overdoses . It reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . It also prevents or reverses the effects of opioids including respiratory depression, sedation, and hypotension .
Molecular Mechanism
Levallorphan tartrate antagonizes opioid effects by competing for the same receptor sites . It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 .
Temporal Effects in Laboratory Settings
The half-life of Levallorphan tartrate is about 1 hour . It is rapidly absorbed and metabolized in the liver .
Metabolic Pathways
Levallorphan tartrate is metabolized in the liver
Transport and Distribution
准备方法
合成路线和反应条件
左旋洛芬酒石酸盐的合成涉及多个步骤,从高茴香酸开始。该过程包括中间体的形成,然后通过一系列化学反应转化为最终产物。 该方法确保了高产率和高纯度,使其适合工业生产 .
工业生产方法
左旋洛芬酒石酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程经过优化,以确保最大产率和纯度,并遵循严格的质量控制措施,以满足药品标准 .
化学反应分析
反应类型
左旋洛芬酒石酸盐会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像氢化铝锂这样的还原剂,以及各种催化剂来促进取代反应。 条件根据具体的反应而有所不同,例如温度、压力和所使用的溶剂 .
主要形成的产物
这些反应形成的主要产物取决于具体的反应类型和所使用的试剂。 例如,氧化可以产生酮或醛,而还原可以产生醇 .
相似化合物的比较
类似化合物
左旋洛芬酒石酸盐类似于其他阿片类拮抗剂和调节剂,例如:
- 纳洛酮
- 纳布芬
- 布托啡诺
- 环芬
- 右旋洛芬
- 左甲氧麻黄碱
- 左旋吗啡
- 纳洛丁
- 纳洛芬
- 奥西洛芬
- 丙氧芬
- 沙米多芬
- 索芬诺
独特性
左旋洛芬酒石酸盐不同于这些类似化合物的关键在于它同时具有μ-阿片受体拮抗剂和κ-阿片受体激动剂的双重作用。 这种独特的组合使它能够阻断强效阿片类药物的作用,同时仍然提供镇痛作用,使其在特定的医疗和研究应用中特别有用 .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLYVACGDQRFU-ZTMWJVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017345 | |
Record name | Levallorphan hydrogen tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-82-9 | |
Record name | Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levallorphan tartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levallorphan hydrogen tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVALLORPHAN TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levallorphan tartrate exert its antagonistic effects?
A1: Levallorphan tartrate acts as a competitive antagonist at opioid receptors. [, , ] This means it binds to the same receptor sites as opioid agonists like morphine, but instead of activating these receptors, it blocks their activation. [, , ] This competitive binding prevents or reverses the effects of opioid agonists, including analgesia, respiratory depression, and sedation. [, , , , ]
Q2: What are the downstream effects of levallorphan tartrate binding to opioid receptors?
A2: By blocking opioid receptors, levallorphan tartrate can reverse the effects of opioid agonists on various physiological processes. [, , ] For instance, it can increase respiratory rate and depth in cases of opioid-induced respiratory depression. [, , , ] It can also reverse the analgesic effects of opioids and may lead to the emergence from a sedated state. [, , ]
Q3: What is the molecular formula and weight of levallorphan tartrate?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of levallorphan tartrate, they frequently reference its chemical name: levo-3-hydroxy-N-allylmorphinan tartrate. [, , , , ] Based on this name, the molecular formula is C23H29NO7 (as a tartrate salt) and the molecular weight is 431.48 g/mol.
Q4: Is there information available on the material compatibility and stability of levallorphan tartrate under various conditions?
A4: The provided abstracts primarily focus on the pharmacological aspects of levallorphan tartrate and lack details regarding its material compatibility and stability under various conditions. Further research in materials science would be needed to explore these aspects.
Q5: Does levallorphan tartrate exhibit any catalytic properties, and if so, what are its applications in this context?
A5: The provided research primarily focuses on levallorphan tartrate's role as a pharmacological agent, specifically as an opioid antagonist. [, , , , , , ] There is no mention of catalytic properties or applications for this compound within the provided abstracts.
Q6: Are there any studies available regarding computational chemistry, SAR, stability and formulation, SHE regulations, or analytical methods related to levallorphan tartrate?
A6: While the provided abstracts touch upon the pharmacological effects and interactions of levallorphan tartrate, they lack specific details about computational chemistry, detailed SAR studies beyond its antagonistic properties, stability and formulation, SHE regulations, or advanced analytical methods. [, , , , , , , , ] Further research would be necessary to explore these areas.
Q7: What is the duration of action of levallorphan tartrate?
A7: Research suggests that the duration of action of levallorphan tartrate is shorter than that of some longer-acting opioids like morphine. [] This implies that if levallorphan tartrate is used to reverse the effects of a longer-acting opioid, repeated doses might be necessary to maintain the antagonistic effect.
Q8: What types of in vivo studies have been conducted to evaluate the efficacy of levallorphan tartrate?
A8: Researchers have investigated the efficacy of levallorphan tartrate in various animal models. [, , , , , ] For example, studies in mice have demonstrated its ability to antagonize the convulsive and lethal effects of propoxyphene hydrochloride. [] Other animal models, including rabbits and rats, have been employed to evaluate its effects on respiration and its ability to reverse opioid-induced respiratory depression. [, , ]
Q9: Has levallorphan tartrate been evaluated in clinical trials?
A9: Yes, several clinical studies have been conducted to evaluate the effects of levallorphan tartrate in humans, particularly in postoperative patients and during anesthesia. [, , , , , , , ] For instance, researchers explored its potential to reduce the respiratory depressant effects of opioids like levorphanol tartrate and meperidine hydrochloride in postoperative settings. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。